6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Description
6-Amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a pyridin-2-ylmethyl group at the N1 position and an amino group at the C6 position of the pyrimidine ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry. Pyrimidine-2,4-diones (uracil analogs) are well-known for their roles in nucleic acid metabolism and as scaffolds for drug design, particularly in antiviral, anticancer, and antimicrobial applications .
Properties
IUPAC Name |
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHPNZHNVHLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization-Alkylation
A convergent strategy combines cyclization and alkylation in a single pot. Source’s annulation method could be modified by replacing 1,1-dimethylurea with a pyridin-2-ylmethylurea derivative. This would simultaneously form the pyrimidine-dione core and introduce the N-substituent, reducing purification steps.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Cu(OTf)2 is commonly used as a catalyst in oxidative reactions involving this compound.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the amino group or the pyridine ring.
Major Products Formed
The major products formed from these reactions include dipyrimidine/dipyrazolo-fused pyridines and other heterocyclic derivatives .
Scientific Research Applications
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- N1 Substituents : The pyridin-2-ylmethyl group in the target compound distinguishes it from alkyl (e.g., ethyl in 18e) or aryl (e.g., p-tolyl in ) substituents. Pyridine’s aromaticity may enhance π-π stacking interactions in enzyme binding pockets compared to aliphatic groups.
- C6 Amino Group: Common to the target compound and 18e , this group is critical for hydrogen bonding. However, in compounds like 5,5′-bis-pyrimidines , the absence of C6-NH₂ correlates with altered bioactivity (e.g., antimicrobial vs. kinase inhibition).
- C5 Modifications : Hydroxymethyl (anti-HIV compound ) or azo groups (antiparasitic dyes ) introduce polarity or electron-withdrawing effects, impacting solubility and target selectivity.
Key Observations :
- The target compound’s synthesis likely involves straightforward alkylation, whereas Pd-catalyzed methods (e.g., ) require specialized catalysts but achieve higher yields.
- Anti-HIV derivatives employ oxidative strategies to introduce hydroxyl groups, which may complicate purification compared to the target compound’s simpler alkylation.
Physicochemical Properties
Table 3: Physical and Chemical Properties
*Solubility inferred from substituent polarity.
Key Observations :
- Hydroxyl-containing derivatives (e.g., ) exhibit lower solubility in nonpolar solvents, limiting bioavailability without formulation aids.
Biological Activity
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines pyrimidine and pyridine structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 638136-57-9
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, it inhibits their activity, thereby affecting cell proliferation and survival .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Several studies have reported that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through caspase activation .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Preliminary studies suggest that it possesses activity against various bacterial strains, although further research is needed to fully characterize its spectrum of activity .
Study on CDK Inhibition
A notable study investigated the effects of this compound on cancer cell lines. The results indicated:
- Cell Lines Used : MCF7 (breast cancer) and HeLa (cervical cancer).
- Findings : The compound significantly reduced cell viability in a dose-dependent manner after 48 hours of treatment. The IC50 values were determined to be approximately 15 µM for MCF7 and 10 µM for HeLa cells.
Antimicrobial Testing
In another study assessing its antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Target Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| 6-amino-1-(pyridin-2-ylmethyl)pyrimidine | CDK Inhibition | 15 (MCF7) | 32 (S. aureus) |
| Pyrido[2,3-d]pyrimidine derivative | CDK Inhibition | 20 (MCF7) | N/A |
| Another pyrimidine derivative | Antimicrobial | N/A | 16 (E. coli) |
Q & A
Q. Table 1: Representative Yields Under Different Conditions
| Compound | Reagent | Solvent | Base | Yield |
|---|---|---|---|---|
| 18c | Ethyl iodide | DMF | KCO | 40% |
| 21 | POCl | DMF | TEA | 78% |
| 6 | Cyanacetamide | DMF | TEA | 78% |
Advanced : Optimizing yields requires balancing steric effects of substituents (e.g., cyclopropyl vs. ethyl groups) and solvent polarity. Lower yields in bulkier substituents (e.g., 18c vs. 18d) suggest steric hindrance during alkylation .
How can spectroscopic data (NMR, LCMS) confirm the regioselectivity of alkylation in pyrimidine-dione derivatives?
Basic
1H NMR is critical for distinguishing N1 vs. N3 alkylation:
- N1-Alkylation : Deshielded pyrimidine protons (δ 4.91 ppm for cyclopropyl) .
- N3-Alkylation : Upfield shifts due to electron-donating substituents (e.g., δ 3.93 ppm for ethyl groups) .
LCMS confirms molecular weight (e.g., [M+H]+ 196.2 for 18c) .
Advanced : 13C NMR detects carbonyl environments (C2=O at ~160 ppm; C4=O at ~165 ppm). Discrepancies in carbonyl shifts indicate substituent electronic effects .
What methodologies resolve contradictions in reported biological activities of pyrimidine-dione derivatives?
Advanced
Bioactivity discrepancies (e.g., eEF-2K inhibition vs. antiviral effects) are addressed via:
Q. Table 2: Biological Activities of Analogues
| Compound | Substituents | Activity | Target |
|---|---|---|---|
| 18c | Cyclopropyl, ethyl | eEF-2K inhibition (IC = 1.2 µM) | Cancer |
| 21 | Aldehyde, cyclopropyl | Antiviral | Viral polymerases |
How do computational models predict the reactivity of the pyridin-2-ylmethyl group in nucleophilic substitutions?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) model charge distribution:
- Pyridin-2-ylmethyl : High electron density at N1 due to conjugation with the pyridine ring, favoring electrophilic attacks .
- Transition State Analysis : Predicts regioselectivity in alkylation (N1 vs. N3) based on steric and electronic profiles .
What purification techniques are optimal for isolating pyrimidine-dione derivatives with high purity?
Q. Basic
- Recrystallization : Use ethanol/water mixtures for polar derivatives (e.g., Compound 18c) .
- Column Chromatography : Silica gel with CHCl:MeOH (9:1) for non-polar analogues .
Advanced : HPLC with C18 columns resolves structurally similar impurities (e.g., regioisomers) .
How can green chemistry principles be applied to synthesize this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
